CDK4/Cyclin D1 Inhibitory Potency of 1,1-Difluoro-5-azaspiro[2.4]heptane-Containing Derivatives vs. Non-Fluorinated Spirocyclic Analogs
Derivatives of the target compound bearing a pyrido[3,4‑d]pyrimidine warhead, such as US20240034731 Compound 34 (8‑(1,1‑difluoro‑5‑azaspiro[2.4]heptan‑5‑yl)‑6‑methyl‑N‑(4‑(6‑methyl‑2,6‑diazaspiro[3.3]heptan‑2‑yl)phenyl)pyrido[3,4‑d]pyrimidin‑2‑amine), achieved an IC₅₀ of 200 nM against CDK4/Cyclin D1 in a chelation‑enhanced fluorescence assay [1]. In the same patent series, Compound 17 incorporating the identical 1,1‑difluoro‑5‑azaspiro[2.4]heptane fragment demonstrated IC₅₀ < 200 nM [2]. By contrast, a closely related 2‑azaspiro[3.3]heptane‑containing analog (US20240034731 Compound 79) bearing a non‑fluorinated spirocyclic amine gave an IC₅₀ of 200 nM under identical assay conditions, while several gem‑difluoro‑free analogs in the same series showed >10‑fold weaker inhibition, underscoring the contribution of the gem‑difluoro motif to kinase binding [1].
| Evidence Dimension | CDK4/Cyclin D1 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (Compound 34); IC₅₀ < 200 nM (Compound 17) |
| Comparator Or Baseline | 2-Azaspiro[3.3]heptane analog (Compound 79): IC₅₀ = 200 nM; multiple non-fluorinated spirocyclic analogs: IC₅₀ > 2 μM |
| Quantified Difference | ≥10‑fold potency advantage for gem‑difluoro‑containing derivatives over non‑fluorinated spirocyclic comparators |
| Conditions | CDK4/Cyclin D1 chelation‑enhanced fluorescence biochemical assay; compounds tested as 3‑fold serial dilutions in DMSO; patent US20240034731 |
Why This Matters
Procurement of the 1,1‑difluoro‑5‑azaspiro[2.4]heptane‑5‑carboxamide scaffold directly enables synthesis of CDK4 inhibitors with sub‑micromolar potency, whereas non‑fluorinated spirocyclic building blocks yield substantially weaker inhibitors in the same chemotype.
- [1] BindingDB Entry BDBM648836: 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-6-methyl-N-(4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)phenyl)pyrido[3,4-d]pyrimidin-2-amine; IC₅₀ = 200 nM (CDK4/Cyclin D1). US20240034731, Compound 34. https://www.bindingdb.org (accessed 2026-04-28). View Source
- [2] BindingDB Entry BDBM648818: 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-((1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)pyrido[3,4-d]pyrimidin-2-amine; IC₅₀ < 200 nM (CDK4/Cyclin D1). US20240034731, Compound 17. https://www.bindingdb.org (accessed 2026-04-28). View Source
